Diacetyl dibromosalicyl
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Overview
Description
Diacetyl dibromosalicyl is a chemical compound known for its unique properties and applications in various fields It is a derivative of salicylic acid, where the hydroxyl group is replaced by a diacetyl group, and two bromine atoms are attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diacetyl dibromosalicyl typically involves the bromination of salicylic acid followed by acetylation. The process can be summarized as follows:
Bromination: Salicylic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms into the aromatic ring.
Acetylation: The brominated salicylic acid is then reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to introduce the diacetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diacetyl dibromosalicyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diacetyl group to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Diacetyl dibromosalicyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diacetyl dibromosalicyl involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Diacetyl dibromosalicyl can be compared with other similar compounds, such as:
Diacetyl: Known for its buttery flavor and used in food industry.
Dibromosalicyl: Another derivative of salicylic acid with different functional groups.
Salicylic Acid: The parent compound, widely used in pharmaceuticals and cosmetics.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual bromination and acetylation make it a versatile compound for various applications.
Properties
CAS No. |
63992-64-3 |
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Molecular Formula |
C18H12Br2O6 |
Molecular Weight |
484.1 g/mol |
IUPAC Name |
[2-[2-(2-acetyloxy-5-bromophenyl)-2-oxoacetyl]-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H12Br2O6/c1-9(21)25-15-5-3-11(19)7-13(15)17(23)18(24)14-8-12(20)4-6-16(14)26-10(2)22/h3-8H,1-2H3 |
InChI Key |
CUJWXKDMADGULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C(=O)C(=O)C2=C(C=CC(=C2)Br)OC(=O)C |
Origin of Product |
United States |
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